molecular formula C12H20F2N2O2 B13346183 tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13346183
M. Wt: 262.30 g/mol
InChI Key: QZUJLYBHQIYSBU-QMMMGPOBSA-N
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Description

tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an amino group, and two fluorine atoms

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl (5S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-11(7-16)5-12(13,14)4-8(11)15/h8H,4-7,15H2,1-3H3/t8-/m0/s1

InChI Key

QZUJLYBHQIYSBU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@@H]2N)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3The fluorine atoms are usually introduced via electrophilic fluorination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester can produce alcohols.

Scientific Research Applications

tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The spirocyclic structure also provides a rigid framework that can enhance binding specificity and selectivity in biological systems .

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